molecular formula C23H26N2O3 B6004816 ethyl (5Z)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 6219-04-1

ethyl (5Z)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B6004816
CAS No.: 6219-04-1
M. Wt: 378.5 g/mol
InChI Key: NETSVNPRJKEMDF-UNOMPAQXSA-N
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Description

This compound is a pyrrolone derivative synthesized via a condensation reaction between ethyl 5-methyl-3-oxo-1,2-dihydropyrrole-4-carboxylate and substituted 3-formylpyrroles under acidic conditions . Its structure features a central dihydropyrrole core with a methylidene-linked 2,5-dimethylpyrrole ring substituted at the 1-position with a 2,4-dimethylphenyl group. The Z-configuration at the exocyclic double bond is critical for its stereochemical stability and biological interactions.

Properties

IUPAC Name

ethyl (5Z)-5-[[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-7-28-23(27)21-16(5)24-19(22(21)26)12-18-11-15(4)25(17(18)6)20-9-8-13(2)10-14(20)3/h8-12,26H,7H2,1-6H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETSVNPRJKEMDF-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=C(C=C(C=C3)C)C)C)N=C1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=C(C=C(C=C3)C)C)C)/N=C1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00417578
Record name GNF-Pf-250
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6219-04-1
Record name GNF-Pf-250
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis or other pyrrole-forming reactions.

    Introduction of substituents: Functional groups such as the 2,4-dimethylphenyl and methylidene groups are introduced through various substitution reactions.

    Esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolone Derivatives

Compound Name (IUPAC) Key Substituents Molecular Formula Molar Mass (g/mol) Notable Properties/Applications
Target Compound 1-(2,4-Dimethylphenyl), 2,5-dimethylpyrrole, ethyl ester C24H26N2O3 ~398.5 Potential antimalarial activity inferred from structural class
Ethyl (4Z)-4-[(4-isopropylphenyl)methylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate 4-Isopropylbenzylidene, 4-methoxyphenyl C26H28N2O4 432.5 Enhanced lipophilicity due to isopropyl and methoxy groups; used in crystallography studies
Methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylbenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 4-Methylbenzyl, phenyl C28H28N2O3 440.5 Increased steric bulk from benzyl group; potential pharmacokinetic modulation
Ethyl (4Z)-4-{[(4-methoxyphenyl)amino]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 4-Methoxyanilino C16H18N2O4 302.3 Hydrogen-bonding capacity via anilino group; possible solubility enhancement
Ethyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate Dimethylamino C11H16N2O3 224.3 Basic amino group; intermediate in synthetic chemistry

Key Findings

Substituent Effects on Bioactivity: The 2,4-dimethylphenyl group in the target compound likely enhances metabolic stability compared to phenyl or anilino substituents . Lipophilic groups (e.g., isopropyl in ) improve membrane permeability but may reduce aqueous solubility.

Hydrogen Bonding and Crystallography: Derivatives with hydrogen-bond donors (e.g., anilino in ) exhibit distinct crystal packing behaviors, as analyzed via graph set theory . SHELXL and WinGX are widely used for refining crystal structures of such compounds .

Stereochemical Considerations :

  • The Z-configuration at the methylidene bond is conserved across active analogues, suggesting its role in maintaining planar geometry for target binding .

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